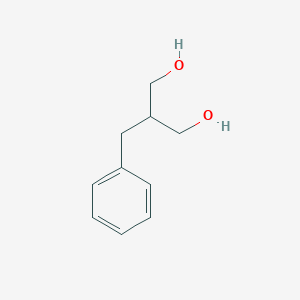

2-Benzyl-1,3-propanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRGECCKZZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-30-8 | |

| Record name | 2-benzylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Benzyl-1,3-propanediol: A Comprehensive Technical Guide

Introduction

2-Benzyl-1,3-propanediol, with the CAS Number 2612-30-8, is a substituted aromatic diol that holds significant interest in various fields of chemical synthesis, including pharmaceuticals and material science.[1] Its unique structure, featuring a flexible propanediol backbone and a rigid benzyl group, imparts a combination of desirable properties. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in chemical reactions, its solubility in various media, and its physical state under different conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | Inferred from Formula |

| CAS Number | 2612-30-8 | [1][2] |

| Appearance | White Solid | [3] |

| Melting Point | 54 - 56 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Information not readily available | |

| InChI | 1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | [2] |

| SMILES | C(C(CO)CO)C1=CC=CC=C1 | Inferred from structure |

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect for its practical application. Several synthetic routes have been explored, with the reduction of diethyl benzylmalonate being a prominent method.

Established Synthesis Protocol: Reduction of Diethyl Benzylmalonate

A widely cited method for the preparation of this compound involves the reduction of diethyl benzylmalonate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Reaction: Diethyl benzylmalonate is reduced by LiAlH₄ in an anhydrous ether solvent to yield this compound.[2]

Step-by-Step Experimental Protocol:

-

Reaction Setup: A suspension of lithium aluminum hydride (12g) in anhydrous diethyl ether (300ml) is prepared in a reaction vessel under an inert argon atmosphere and cooled to 0°C.[2]

-

Addition of Starting Material: Diethyl benzylmalonate (100g) is added dropwise to the stirred suspension.[2]

-

Reaction Progression: The reaction mixture is allowed to stir overnight at room temperature to ensure complete reduction.[2]

-

Work-up: The reaction is carefully quenched following conventional procedures for LiAlH₄ reductions.[2]

-

Isolation: The ether solution is evaporated to yield the crude this compound.[2] Further purification can be achieved through recrystallization or chromatography if necessary.

An alternative approach involves the reduction of diethyl phenylmalonate with sodium borohydride, which is considered a safer and more commercially viable method.[4] This process often utilizes a buffer, such as sodium dihydrogen phosphate, to maintain a controlled pH and improve reaction yield.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its two primary hydroxyl (-OH) groups. These functional groups can undergo a variety of reactions, including esterification, etherification, and oxidation, making it a versatile building block in organic synthesis.

Potential Applications in Drug Development and Material Science

While specific applications for this compound are not extensively documented in the provided search results, the broader class of 1,3-propanediols and their derivatives have a wide range of uses. These include applications in the synthesis of polyesters, polyurethanes, and other polymers.[5][6][7][8] In the pharmaceutical industry, propanediol derivatives are explored for various therapeutic applications, including pain management.[9] The presence of the benzyl group in this compound could be leveraged to introduce aromatic interactions in drug-target binding or to modify the physical properties of polymers.

Derivatives of 1,3-propanediol are also utilized in cosmetics, food products, and as antifreeze agents.[10]

Key Reaction Pathway: Esterification

A fundamental reaction of this compound is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. This reaction is crucial for synthesizing various derivatives and polymers.

Caption: Generalized esterification pathway of this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a complete set of spectra for this compound was not available in the search results, typical spectral characteristics for similar structures can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl group, the methine proton at the 2-position, and the diastereotopic methylene protons of the propanediol backbone. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, the methine carbon at the 2-position, and the two equivalent methylene carbons of the propanediol moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[11] Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight (166.22). Common fragmentation patterns would likely involve the loss of water and cleavage of the benzyl group.

Safety, Handling, and Toxicology

Proper handling and awareness of the potential hazards are paramount when working with any chemical substance.

Hazard Identification and Precautionary Measures

Based on safety data for similar propanediol compounds, this compound should be handled with care. It may cause skin and eye irritation.[12] Inhalation of dust or vapors should be avoided.[3]

| Hazard | Precaution | Source |

| Eye Contact | May cause irritation. | [12] |

| Skin Contact | May cause irritation. | [12] |

| Inhalation | May cause respiratory tract irritation. | [3] |

| Ingestion | May be harmful if swallowed. | [12] |

Personal Protective Equipment (PPE) and Handling Guidelines

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[14]

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[3]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][14]

-

Disposal: Dispose of contents and container in accordance with applicable local, regional, national, and international regulations.[15]

References

- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol.

- 3M. (n.d.). Safety Data Sheet.

- ChemSynthesis. (2025). 2-benzyl-3-phenyl-1,2-propanediol.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.

- SpectraBase. (n.d.). 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[Vapor Phase IR] - Spectrum.

- ChemSynthesis. (2025). This compound.

- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

- PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.

- Zhu, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology.

- Google Patents. (n.d.). EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.

- Liu, D., et al. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry.

- Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).

- Ma, F., et al. (2013). 1,3-Propanediol and its copolymers: research, development and industrialization. Chinese Journal of Polymer Science.

- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.

- ResearchGate. (n.d.). Production and Applications of 1,3-Propanediol.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. 2612-30-8|2-Benzylpropane-1,3-diol|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. gantrade.com [gantrade.com]

- 8. 1,3-Propanediol and its copolymers: research, development and industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. multimedia.3m.com [multimedia.3m.com]

A Technical Guide to 2-Benzyl-1,3-propanediol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Benzyl-1,3-propanediol (CAS No. 2612-30-8), a versatile diol intermediate crucial for synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, analytical validation, and key applications, with a focus on its role as a strategic building block in the creation of complex molecular architectures.

Core Compound Identification and Properties

This compound is a substituted propanediol featuring a benzyl group at the C2 position. This unique structure, combining the reactivity of two primary hydroxyl groups with the steric and electronic influence of the benzyl moiety, makes it a valuable precursor in multi-step syntheses.

| Identifier | Data | Source(s) |

| CAS Number | 2612-30-8 | [1][2] |

| IUPAC Name | 2-benzylpropane-1,3-diol | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| InChI Key | LODRGECCKZZTEQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)CC(CO)CO | [1][2] |

Physicochemical Data:

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to yellow-brown solid/powder | [3] |

| Boiling Point | 329.7 °C at 760 mmHg | [1][2] |

| Density | 1.103 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |

Synthesis and Purification Protocol

The most common and reliable synthesis of this compound involves the reduction of a malonic ester derivative. This method is favored for its high yield and the ready availability of starting materials.

Workflow: Reduction of Diethyl Benzylmalonate

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Expertise & Causality: This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful and unhindered reducing agent capable of completely reducing both ester functionalities of the diethyl benzylmalonate to the corresponding primary alcohols. The choice of anhydrous diethyl ether is critical as LiAlH₄ reacts violently with water. The initial low temperature (0°C) is employed to control the highly exothermic nature of the reaction upon the initial addition of the ester.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon or nitrogen inlet. The system is flame-dried under vacuum and cooled under an inert atmosphere to ensure anhydrous conditions.

-

Reagent Suspension: Anhydrous diethyl ether (e.g., 300 mL) is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (e.g., 12 g). The resulting suspension is stirred and cooled to 0°C in an ice bath.

-

Substrate Addition: Diethyl benzylmalonate (e.g., 100 g) is added to the dropping funnel and introduced dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain the reaction temperature below 10°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight to ensure the reaction proceeds to completion.

-

Quenching and Work-up: The reaction is carefully quenched by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, which results in the formation of a granular precipitate of lithium and aluminum salts (Fieser work-up). This procedure is a self-validating system; the formation of a white, easily filterable solid indicates the successful decomposition of excess hydride and the formation of manageable inorganic byproducts.

-

Isolation: The solids are removed by filtration, and the filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined ethereal filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude this compound, which can be further purified by vacuum distillation or recrystallization if necessary.

Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed.

Generalized Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: In CDCl₃, one would expect to observe distinct signals corresponding to:

-

A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).

-

A doublet for the benzylic methylene protons (-CH₂-Ph) coupled to the adjacent methine proton.

-

A multiplet for the central methine proton (-CH-).

-

A multiplet for the diastereotopic methylene protons of the two hydroxymethyl groups (-CH₂OH).

-

A broad singlet or triplet for the two hydroxyl protons (-OH), which may exchange with trace water in the solvent.

-

-

¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum will validate the carbon backbone, showing distinct peaks for the aromatic carbons, the benzylic carbon, the central methine carbon, and the hydroxymethyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Peaks: Key diagnostic peaks include a strong, broad absorption band for the O-H stretching of the alcohol groups (~3300-3400 cm⁻¹) and sharp peaks corresponding to C-H stretching of the aromatic and aliphatic groups (~2850-3100 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Methodology: Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.

-

Expected Outcome: ESI-MS would likely show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. GC-MS would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, including the loss of water and fragments corresponding to the benzyl cation (m/z 91).

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a strategic intermediate in medicinal chemistry. The two primary hydroxyl groups can be selectively protected, activated, or transformed, allowing for the controlled, stepwise construction of complex molecules.

Sources

An In-depth Technical Guide to the Synthesis of 2-Benzyl-1,3-propanediol for Pharmaceutical Research and Development

Introduction: The Significance of 2-Benzyl-1,3-propanediol in Medicinal Chemistry

This compound is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of complex organic scaffolds. Its structural motif, featuring a central propanediol backbone with a benzyl substituent, imparts a unique combination of hydrophilicity from the diol and lipophilicity from the benzyl group. This amphipathic character makes it an attractive intermediate in the design and synthesis of novel therapeutic agents. Propanediol derivatives are known to be important intermediates in the pharmaceutical industry. For instance, 2,2-dibenzyl-1,3-propanediol is recognized as a drug intermediate, and various 2-amino-1,3-propanediol derivatives have been investigated for the treatment of pain.[1][2] The strategic placement of the benzyl group at the C2 position of the 1,3-propanediol core provides a key site for further chemical elaboration, enabling the construction of diverse molecular architectures with potential pharmacological activity. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, explores potential alternative routes, and discusses its applications as a crucial intermediate for professionals in drug discovery and development.

Primary Synthesis Pathway: Reduction of Diethyl Benzylmalonate

The most established and widely cited method for the synthesis of this compound is the reduction of diethyl benzylmalonate.[3] This approach is favored for its high efficiency and the ready availability of the starting material. The core of this transformation lies in the reduction of the two ester functionalities of diethyl benzylmalonate to their corresponding primary alcohols, yielding the target diol.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism of Action: The Role of Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids. The mechanism of ester reduction by LiAlH₄ proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex on the electrophilic carbonyl carbon of one of the ester groups in diethyl benzylmalonate. This forms a tetrahedral intermediate.

-

Elimination of Ethoxide: The tetrahedral intermediate collapses, leading to the elimination of an ethoxide group (-OEt) and the formation of an aldehyde intermediate.

-

Second Hydride Attack: The resulting aldehyde is then rapidly attacked by a second hydride ion from another molecule of LiAlH₄. This second nucleophilic addition forms an alkoxide intermediate.

-

Repetition and Work-up: The same sequence of reactions occurs on the second ester group of the malonate derivative. The reaction is completed by an aqueous work-up, which protonates the resulting alkoxide intermediates to yield the final diol product, this compound.

Caption: Step-wise mechanism of LiAlH4 reduction of an ester.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl benzylmalonate | 250.28 | 100 g | 0.399 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 12 g | 0.316 |

| Anhydrous Diethyl Ether | 74.12 | 300 mL | - |

| Ice | - | As needed | - |

| Saturated aqueous sodium sulfate | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

| Argon gas | - | - | - |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is dried in an oven and allowed to cool under a stream of argon.

-

Addition of LiAlH₄: To the flask, add lithium aluminum hydride (12 g) suspended in anhydrous diethyl ether (300 mL) under an argon atmosphere.

-

Cooling: The suspension is cooled to 0°C using an ice bath.

-

Addition of Diethyl Benzylmalonate: Diethyl benzylmalonate (100 g) is added dropwise to the stirred suspension from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 15% aqueous solution of sodium hydroxide, and finally, more water. This is followed by the addition of saturated aqueous sodium sulfate to precipitate the aluminum salts.

-

Extraction and Drying: The resulting mixture is filtered, and the filtrate is collected. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Alternative Synthetic Strategies

While the LiAlH₄ reduction of diethyl benzylmalonate is the most direct route, alternative strategies can be considered, particularly for reasons of safety, cost, or functional group compatibility. These are often analogous to methods used for the synthesis of the closely related 2-phenyl-1,3-propanediol.

Reduction with Sodium Borohydride

For a milder and safer alternative to LiAlH₄, sodium borohydride (NaBH₄) can be employed for the reduction of the ester groups. This method may require harsher reaction conditions or the use of additives to enhance the reactivity of the borohydride. A patented process for the synthesis of 2-phenyl-1,3-propanediol utilizes NaBH₄ in the presence of an alkali metal dihydrogen phosphate buffer. This suggests a similar approach could be viable for the benzyl analogue.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and scalable alternative to metal hydride reductions. A potential two-step route could involve the synthesis of 2-benzyl-2-nitro-1,3-propanediol followed by its catalytic hydrogenation. A similar process has been described for the synthesis of 2-phenyl-1,3-propanediol, where 2-nitro-2-phenyl-1,3-propanediol is reduced using palladium on calcium carbonate as a catalyst.[4]

Caption: Proposed catalytic hydrogenation route to this compound.

Synthesis from Benzylmalonic Acid

Another potential pathway involves the direct reduction of benzylmalonic acid. This would require a reducing agent capable of reducing carboxylic acids to alcohols, such as borane (BH₃) or LiAlH₄. This route avoids the use of the diethyl ester, potentially simplifying the work-up procedure.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques should be employed.

Note: As of the writing of this guide, a publicly available, comprehensive set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. The following are predicted and expected spectral characteristics based on the structure and data from analogous compounds. Researchers are strongly advised to obtain and interpret their own analytical data for validation.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet or multiplet for the benzylic protons, a multiplet for the methine proton at the C2 position, and multiplets for the diastereotopic methylene protons of the hydroxymethyl groups. The hydroxyl protons will likely appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the aromatic carbons, the benzylic carbon, the methine carbon at C2, and the hydroxymethyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule and C-O stretching bands.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (166.22 g/mol ). Common fragmentation patterns would involve the loss of water and cleavage of the benzyl group.

Applications in Drug Development

The this compound scaffold is a key pharmacophore that can be incorporated into a wide range of biologically active molecules. Its utility as a pharmaceutical intermediate stems from the presence of two primary hydroxyl groups, which can be readily functionalized to introduce diverse substituents and build molecular complexity.[5]

-

As a Precursor for Bioactive Molecules: The diol functionality allows for the introduction of various moieties through esterification, etherification, or conversion to other functional groups. This enables the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

-

Analogue Synthesis: The structural similarity of this compound to other pharmacologically relevant propanediols suggests its potential use in the synthesis of analogues of known drugs to improve their pharmacokinetic or pharmacodynamic properties.

-

Introduction of a Benzyl Moiety: The benzyl group itself is a common feature in many drug molecules, contributing to binding interactions with biological targets through hydrophobic and aromatic interactions.

Conclusion

The synthesis of this compound, primarily through the robust and high-yielding reduction of diethyl benzylmalonate with lithium aluminum hydride, provides a reliable method for accessing this valuable pharmaceutical intermediate. While alternative synthetic routes offer potential advantages in terms of safety and scalability, the LiAlH₄ method remains the most direct and well-established procedure. The versatile nature of the this compound structure, with its readily modifiable hydroxyl groups and the presence of a key benzyl moiety, positions it as a significant building block for the synthesis of novel and complex molecules in the field of drug discovery and development. Further exploration of its applications is warranted to fully unlock its potential in medicinal chemistry.

References

- PrepChem. Synthesis of 2-benzylpropane-1,3-diol.

- SpectraBase. 2-Benzyl-2-ethyl-propane-1,3-diol.

- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

- Google Patents. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.

- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- ChemSynthesis. This compound.

- PubMed Central. Progress in 1,3-propanediol biosynthesis.

- ResearchGate. Synthetic Methods for the Preparation of 1,3-Propanediol.

- University of California, Santa Barbara. The Wittig Reaction: Synthesis of Alkenes.

- Google Patents. US4751307A - Wittig-reaction processes.

- PubMed. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol.

- SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac.

- Google Patents. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1,3-Propanediol, 2-(phenylmethyl)- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,2-Dibenzyl-1,3-propanediol - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Ethyl-2-methyl-1,3-propanediol | C6H14O2 | CID 66169 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Benzyl-1,3-propanediol: A Technical Guide

Introduction to 2-Benzyl-1,3-propanediol and its Spectroscopic Characterization

This compound, with the chemical formula C₁₀H₁₄O₂, is a diol featuring a benzyl substituent at the central carbon of a propane-1,3-diol backbone. Its structure lends itself to applications as a building block in the synthesis of polyesters, polyurethanes, and in the development of pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for confirming its identity and purity, ensuring the integrity of subsequent research and development.

This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of this compound, drawing comparisons with the known data of 1,3-propanediol, 2-benzyl-2-ethyl-1,3-propanediol, and 2-benzyloxy-1,3-propanediol.

Molecular Structure and Predicted Spectroscopic Correlations

The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. The presence of a chiral center at the C2 position, the aromatic ring, and the primary hydroxyl groups will give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be rich in information, with distinct signals for the aromatic protons, the benzylic protons, the methine proton, and the methylene protons of the propanediol backbone, as well as the hydroxyl protons.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | - |

| Benzylic (CH₂ -Ph) | 2.80 - 2.90 | Doublet | 2H | ~7-8 |

| Methine (CH ) | 2.00 - 2.10 | Multiplet | 1H | - |

| Methylene (CH₂ OH) | 3.60 - 3.80 | Multiplet | 4H | - |

| Hydroxyl (OH ) | Variable (exchangeable) | Broad Singlet | 2H | - |

Interpretation and Rationale:

-

Aromatic Protons: The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.20-7.40 ppm, a characteristic region for aromatic protons.

-

Benzylic Protons: The two benzylic protons are diastereotopic due to the adjacent chiral center and are expected to show a doublet around 2.80-2.90 ppm, coupled to the methine proton.

-

Methine Proton: The single proton at the C2 position will likely appear as a multiplet around 2.00-2.10 ppm, coupled to the benzylic protons and the adjacent methylene protons.

-

Methylene Protons: The four protons of the two CH₂OH groups are also diastereotopic and are expected to give a complex multiplet in the 3.60-3.80 ppm region.

-

Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet that can be exchanged with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Quaternary C) | 138 - 140 |

| Aromatic (CH) | 126 - 130 |

| Benzylic (CH₂) | 35 - 40 |

| Methine (CH) | 45 - 50 |

| Methylene (CH₂OH) | 60 - 65 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the phenyl group will resonate in the typical aromatic region of 126-140 ppm. The quaternary carbon attached to the benzyl group will be at the lower field end of this range.

-

Benzylic Carbon: The benzylic CH₂ carbon is expected to appear around 35-40 ppm.

-

Methine Carbon: The C2 carbon, being a methine group attached to the benzyl and two hydroxymethyl groups, is predicted to have a chemical shift in the 45-50 ppm range.

-

Methylene Carbons: The two equivalent CH₂OH carbons are expected to resonate in the 60-65 ppm region, which is characteristic for carbons attached to a hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Expected IR Data (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Primary Alcohol) | 1000 - 1050 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature of the hydroxyl groups, indicating intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C bond stretching vibrations will result in medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1000-1050 cm⁻¹ will be indicative of the C-O stretching of the primary alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₄O₂), the molecular weight is approximately 166.22 g/mol .

Expected Mass Spectrometry Data (Predicted)

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 148 | [M - H₂O]⁺ |

| 135 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 166.

-

Fragmentation: Common fragmentation pathways for alcohols include the loss of water ([M - H₂O]⁺, m/z 148) and the loss of a hydroxymethyl group ([M - CH₂OH]⁺, m/z 135). The most prominent peak is often the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl group. The phenyl cation at m/z 77 is also an expected fragment.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are generalized protocols for each technique.

7.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

7.2 IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.

7.3 Mass Spectrometry

-

Sample Introduction: Depending on the instrument, the sample can be introduced directly via a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging the known spectroscopic data of structurally related compounds and fundamental principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data in a laboratory setting.

References

- SpectraBase: 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[13C NMR]. [Link]

- SpectraBase: 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[Vapor Phase IR]. [Link]

- The Royal Society of Chemistry: Supplementary Inform

- PubChemLite: 2-benzyl-2-methyl-1,3-propanediol (C11H16O2). [Link]

- ChemSynthesis: this compound. [Link]

- Google Patents: US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

- Wikipedia: 1,3-Propanediol. [Link]

- PubChem: 1,3-Propanediol. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Benzyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures. This guide, conceived from the perspective of a Senior Application Scientist, moves beyond a mere recitation of spectral data. It aims to provide a comprehensive understanding of the ¹H NMR spectrum of 2-Benzyl-1,3-propanediol, a molecule of interest in various research and development sectors. By delving into the "why" behind the experimental choices and the interpretation of the spectral features, this document serves as a practical and educational resource. Our focus is on fostering a deep-seated understanding of how NMR spectroscopy can be leveraged to confirm molecular identity and purity, a cornerstone of scientific integrity in drug development and chemical research.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound is a diol compound featuring a benzyl substituent at the central carbon of a propane-1,3-diol backbone. Its structural motifs, including hydroxyl groups and an aromatic ring, make it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The precise arrangement of its atoms, and by extension its chemical and biological activity, is unequivocally defined by its structure.

¹H NMR spectroscopy provides a non-destructive window into this molecular architecture. By probing the magnetic environments of the hydrogen nuclei (protons), we can deduce the connectivity of atoms, the electronic environment of different functional groups, and the relative number of protons in each unique setting. For a molecule like this compound, ¹H NMR is not just a quality control check; it is the primary method for confirming its successful synthesis and structural integrity.

Foundational Principles of ¹H NMR Spectroscopy

A nuanced interpretation of the ¹H NMR spectrum of this compound necessitates a firm grasp of the fundamental principles of the technique.

-

Chemical Shift (δ): The position of a signal on the x-axis of an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is determined by the degree of shielding or deshielding experienced by a proton. Electron-withdrawing groups, such as the hydroxyl groups and the aromatic ring in our target molecule, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

-

Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within the molecule.

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets. The spacing between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of J provides valuable information about the dihedral angle between the coupled protons and the number of bonds separating them. The multiplicity of a signal is governed by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and the rationale behind them.

Sample Preparation

A meticulously prepared sample is the bedrock of a successful NMR experiment.

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals, complicating spectral analysis.

-

Solvent Selection: A deuterated solvent is used to avoid a large, broad solvent signal that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for diols, the hydroxyl proton signals can be broad and their chemical shifts can be highly dependent on concentration and temperature due to hydrogen bonding. Deuterium oxide (D₂O) can be used to confirm the identity of hydroxyl protons, as they will exchange with deuterium and their signal will disappear from the spectrum.

-

Concentration: A concentration of 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent is typically sufficient for a standard ¹H NMR spectrum.

-

Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0 ppm.

Instrument Parameters

The following are typical acquisition parameters on a 400 MHz NMR spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Higher field strengths provide better signal dispersion and resolution. |

| Pulse Sequence | Standard 1D Proton | A simple pulse-acquire sequence is sufficient for a routine ¹H spectrum. |

| Spectral Width | 16 ppm | This range covers the typical chemical shifts for most organic molecules. |

| Acquisition Time | ~4 seconds | A longer acquisition time leads to better resolution. |

| Relaxation Delay | 2-5 seconds | Allows for the relaxation of the nuclei between scans, ensuring accurate integration. |

| Number of Scans | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |

| Temperature | 298 K | Room temperature is standard for routine analysis. |

Spectral Analysis and Interpretation of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and integrations for the protons of this compound. These are estimated values based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and other experimental conditions.

| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (aromatic) | 5H | ~7.2-7.4 | Multiplet | - |

| CH₂ -Ar (benzylic) | 2H | ~2.8 | Doublet | ~7-8 |

| CH (CH₂OH)₂ | 1H | ~2.0-2.2 | Multiplet | - |

| CH₂ OH | 4H | ~3.7-3.9 | Doublet of doublets | ~5-7, ~11-12 |

| OH | 2H | Variable (broad singlet) | Broad Singlet | - |

Detailed Peak Assignments and Rationale

-

Aromatic Protons (δ ~7.2-7.4 ppm): The five protons on the benzene ring are in a complex electronic environment and will likely appear as a multiplet in the aromatic region of the spectrum. Their downfield chemical shift is due to the deshielding effect of the aromatic ring current.

-

Benzylic Protons (δ ~2.8 ppm): The two protons of the CH₂ group attached to the aromatic ring are known as benzylic protons. They are deshielded by the adjacent phenyl group and are expected to appear as a doublet due to coupling with the single proton on the central carbon of the propanediol backbone.

-

Methine Proton (δ ~2.0-2.2 ppm): The single proton on the central carbon (C2) is coupled to the two benzylic protons and the four protons of the two CH₂OH groups. This will result in a complex multiplet.

-

Methylene Protons of the Diol (δ ~3.7-3.9 ppm): The four protons of the two equivalent CH₂OH groups are diastereotopic due to the chiral center at C2 (even though the molecule is achiral overall, the local environment makes the protons on each CH₂ group non-equivalent). They will be coupled to the methine proton and to each other (geminal coupling), resulting in a complex pattern, likely a doublet of doublets. Their downfield shift is due to the deshielding effect of the adjacent hydroxyl groups.

-

Hydroxyl Protons (δ variable): The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and will exchange with D₂O, leading to the disappearance of their signal, which is a key method for their identification.

Advanced NMR Techniques for Structural Confirmation

While a 1D ¹H NMR spectrum provides a wealth of information, more complex structures or ambiguous assignments may require the use of two-dimensional (2D) NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the coupling between the benzylic protons and the methine proton, as well as the coupling between the methine proton and the methylene protons of the diol.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.

Conclusion: A Validated Structure

The detailed analysis of the ¹H NMR spectrum of this compound, in conjunction with the foundational principles of NMR and a robust experimental protocol, provides an unambiguous confirmation of its chemical structure. For researchers in drug development and other scientific fields, this level of analytical rigor is not merely academic; it is a prerequisite for ensuring the identity, purity, and ultimately, the efficacy and safety of the compounds they work with. The ¹H NMR spectrum serves as a unique and information-rich fingerprint, a testament to the power of spectroscopy in modern chemical science.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Benzyl-1,3-propanediol

This guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a key analytical technique in organic chemistry, ¹³C NMR offers unambiguous structural elucidation, which is critical for verifying the identity and purity of chemical entities in research and pharmaceutical development.[1][2] This document moves beyond a simple data report to explain the rationale behind spectral prediction, data acquisition, and interpretation, grounding the science in both theoretical principles and practical application.

Foundational Principles: Predicting the ¹³C NMR Spectrum

Before acquiring an experimental spectrum, a robust theoretical prediction serves as a foundational roadmap for interpretation. The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, inductive effects from electronegative atoms, and resonance.[3][4]

Molecular Structure and Symmetry Analysis

The structure of this compound dictates the number of unique carbon signals. Due to the presence of a chiral center at the C2 position, the two benzylic carbons (C1' and C3') and the two aromatic ortho/meta carbons are diastereotopic and thus chemically non-equivalent. Therefore, we anticipate a total of 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Below is the annotated structure of this compound. The numbering scheme will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Chemical Shift Prediction and Rationale

The predicted chemical shifts are derived by analyzing the structural fragments and the influence of substituents.

-

Propanediol Carbons (C1, C2, C3): In unsubstituted 1,3-propanediol, the terminal C1 and C3 carbons appear around 59.8 ppm, while the central C2 is observed at approximately 34.9 ppm.[5] In this compound, the hydroxyl groups on C1 and C3 exert a strong deshielding effect, placing their signals significantly downfield in the aliphatic region. The central C2, being a tertiary carbon, will be shifted downfield relative to the parent diol. The benzylic C4 will also influence its position.

-

Benzylic Carbon (C4): The benzylic -CH₂- carbon is attached to both an aliphatic chain and an aromatic ring. Its chemical shift is expected in the 35-45 ppm range.

-

Aromatic Carbons (C5-C10): Aromatic carbons typically resonate between 110-160 ppm.[6][7]

-

Ipso-Carbon (C5): The carbon directly attached to the aliphatic chain (C4) is the ipso-carbon. Its signal is expected to be around 138-140 ppm.

-

Ortho- (C6, C10) and Meta- (C7, C9) Carbons: These pairs will have similar chemical shifts, typically in the 128-130 ppm range.

-

Para-Carbon (C8): The para-carbon is generally the most shielded of the aromatic CH carbons and is expected around 126-127 ppm.

-

The predicted values are summarized in the table below.

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C3 | Primary (CH₂) | ~65 | Attached to electronegative oxygen (deshielded). |

| C2 | Tertiary (CH) | ~45-50 | Aliphatic methine, substituted with benzyl and two hydroxymethyl groups. |

| C4 | Secondary (CH₂) | ~38 | Benzylic carbon, deshielded by the aromatic ring. |

| C8 | Aromatic (CH) | ~126 | Para-carbon, typically most shielded aromatic CH. |

| C7, C9 | Aromatic (CH) | ~128.5 | Meta-carbons, standard aromatic region. |

| C6, C10 | Aromatic (CH) | ~129.5 | Ortho-carbons, slightly influenced by the alkyl substituent. |

| C5 | Aromatic (C) | ~139 | Ipso-carbon, quaternary, attached to the alkyl group. |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data relies on a meticulously executed experimental procedure. This protocol is designed to ensure high-quality, reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the excellent solubility of this compound and its well-characterized residual solvent signal, which serves as a secondary chemical shift reference (δ = 77.16 ppm).[8]

-

Sample Concentration: Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of CDCl₃. This concentration ensures an adequate signal-to-noise ratio (S/N) without causing viscosity-related peak broadening.

-

Reference Standard: Tetramethylsilane (TMS) is added as the primary internal standard for referencing the chemical shift scale to 0.00 ppm.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. The logic behind these choices is to optimize for the low natural abundance and longer relaxation times of ¹³C nuclei.[6]

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 | Standard power-gated proton decoupling with a 30° flip angle to allow for faster repetition without saturating signals. |

| Spectral Width (SW) | 240 ppm (0-240) | Encompasses the full range of expected organic chemical shifts. |

| Acquisition Time (AT) | ~1.0-1.5 s | Balances resolution with experimental time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between pulses, crucial for accurate signal intensity. |

| Number of Scans (NS) | 1024 or higher | Required to achieve a good S/N for the low-abundance ¹³C isotope. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing and Analysis

-

Fourier Transform (FT): Apply an exponential multiplication (line broadening of ~1 Hz) to improve S/N, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and assign their chemical shifts. While ¹³C NMR is not inherently quantitative under these conditions, relative peak heights can provide qualitative information.

The complete workflow from sample preparation to final spectrum is illustrated below.

Caption: Experimental workflow for ¹³C NMR analysis.

Advanced Structural Confirmation: DEPT Spectroscopy

To unambiguously assign each signal, particularly in the crowded aliphatic region, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. This technique differentiates carbon signals based on the number of attached protons.[9]

-

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

-

DEPT-90: Shows only CH (methine) carbons as positive signals.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative (inverted) signals.

By comparing the broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively identify C2 (CH, positive in both), C1/C3/C4 (CH₂, negative in DEPT-135), and the aromatic CH carbons. Quaternary carbons, like C5, are absent from all DEPT spectra.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint that confirms its molecular structure. A combination of predictive analysis based on established chemical shift theory and a rigorous experimental protocol enables confident assignment of all eight carbon signals. Advanced techniques such as DEPT further solidify these assignments, providing the high level of structural certainty required in modern chemical research and drug development. This guide serves as a model for the systematic and logical approach necessary for the structural elucidation of complex organic molecules.

References

- ResearchGate. (n.d.). 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of...

- SpectraBase. (n.d.). 1,3-Propanediol - [13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Calgary. (n.d.). 13C NMR of 1-Propanol.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- James Clark. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- E. Breitmaier. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.

- E. Breitmaier. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY.

- F.A.L. Anet, V.J. Basus. (n.d.). 13-C NMR Chemical Shift Table.

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. smbstcollege.com [smbstcollege.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. rsc.org [rsc.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Benzyl-1,3-propanediol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Benzyl-1,3-propanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the characterization of this bifunctional molecule. We will explore the expected spectral features arising from its constituent functional groups—the hydroxyls of the propanediol backbone and the monosubstituted benzene ring of the benzyl group. A detailed, field-proven protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the Attenuated Total Reflectance (ATR) technique is presented. The guide culminates in a thorough interpretation of the predicted spectrum, grounded in established spectroscopic principles and supported by authoritative references. This document aims to serve as a valuable resource for the structural elucidation and quality control of this compound and related compounds.

Introduction: The Molecular Architecture of this compound

This compound is a chemical compound featuring a propane-1,3-diol core structure with a benzyl substituent at the second carbon position. Its molecular formula is C10H14O2. The molecule's architecture, as depicted below, is key to understanding its infrared spectrum. The presence of two primary hydroxyl (-OH) groups and a monosubstituted benzene ring gives rise to a unique spectral fingerprint. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of the functional groups within this compound, we can confirm its structure and assess its purity.

Caption: Experimental workflow for ATR-FTIR analysis.

-

Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have completed their diagnostic checks. The instrument should be allowed to stabilize for at least 30 minutes.

-

ATR Crystal Cleaning: Before any measurements, meticulously clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone to remove any residues.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum of the ambient environment (air, CO2, water vapor) will be automatically subtracted from the sample spectrum. A successful background collection should result in a flat baseline.

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a viscous liquid, a drop is sufficient. If it is a solid, ensure it is pressed firmly against the crystal to establish good contact.

-

Sample Spectrum Acquisition: Initiate the sample scan. A typical acquisition consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Processing and Cleaning: After the spectrum is collected, perform any necessary data processing, such as baseline correction. Subsequently, thoroughly clean the sample from the ATR crystal using a solvent and lint-free wipes.

Interpretation of the Predicted IR Spectrum

The following table summarizes the predicted key absorption bands for this compound, their corresponding vibrational modes, and the responsible functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Characteristics |

| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Weak to Medium, Sharp |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH2-, -CH-) | Strong, Sharp |

| 1620 - 1400 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH2-) | Medium |

| 1075 - 1000 | C-O Stretch | Primary Alcohol | Strong |

| 770 - 730 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |

| 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint of its molecular structure. The key diagnostic features are the broad O-H stretching band of the diol moiety, the C-O stretching absorption, the aromatic and aliphatic C-H stretching bands, and the characteristic out-of-plane C-H bending bands confirming the monosubstituted benzyl group. By following the outlined experimental protocol and utilizing the provided spectral interpretation guide, researchers can confidently employ FTIR spectroscopy for the identification, characterization, and quality assessment of this compound in various scientific and industrial applications.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

- University of Calgary. Chapter 13: Sample IR spectra. [Link]

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

- Krueger, P. J., & Hawkins, B. F. (1972). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 50(19), 3250-3262.

- Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 22-27. [Link]

Mass spectrometry of 2-Benzyl-1,3-propanediol

<An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzyl-1,3-propanediol

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₁₀H₁₄O₂), a molecule combining a flexible diol structure with an aromatic benzyl moiety. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the molecule's ionization and fragmentation. We explore predictive fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, detail validated analytical protocols for Gas and Liquid Chromatography-Mass Spectrometry (GC-MS and LC-MS), and provide expert insights into data interpretation. The guide is grounded in established principles of mass spectrometry, supported by authoritative references, and visualized through detailed diagrams to ensure both scientific rigor and practical applicability.

Introduction: Structural & Analytical Context

This compound is an organic compound featuring a propane backbone substituted with two primary hydroxyl groups at positions 1 and 3, and a benzyl group at the central carbon (C2). Its molecular weight is 166.22 g/mol .[1] The presence of both polar hydroxyl groups and a nonpolar aromatic ring imparts amphiphilic properties, making its analysis relevant in fields from polymer chemistry to metabolite identification.

Mass spectrometry is the definitive technique for the structural elucidation of such molecules. However, the compound's specific structure presents unique challenges and opportunities:

-

Polarity and Volatility: The two hydroxyl groups render the molecule polar and relatively non-volatile, complicating direct analysis by GC-MS without derivatization.[2][3]

-

Structural Isomers: Differentiating this compound from other isomers, such as phenethyl-1,2-ethanediol, requires a detailed understanding of its characteristic fragmentation patterns.

-

Dual Functionality: The fragmentation behavior is a composite of pathways typical for both aliphatic diols and benzyl-substituted aromatics.[4][5]

This guide will systematically deconstruct these factors to build a robust analytical framework.

Foundational Principles: Ionization & Fragmentation

The choice of ionization technique is paramount and dictates the subsequent fragmentation cascade. We will consider the two most common and mechanistically distinct methods: Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Electron Ionization (EI) - Hard Ionization

In EI, high-energy electrons (typically 70 eV) bombard the analyte, causing the ejection of an electron to form an unstable, high-energy molecular ion (M•+). This excess energy induces extensive and predictable fragmentation, providing a detailed structural "fingerprint". For this compound, key fragmentation drivers will be:

-

Benzylic Cleavage: The bond between the propane backbone and the benzyl group is labile. Cleavage at this position is highly favored due to the exceptional stability of the resulting benzyl cation, which can rearrange into the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[5] This is often the base peak for alkyl-substituted benzenes.

-

α-Cleavage: Cleavage of C-C bonds adjacent to the oxygen atoms of the hydroxyl groups is a characteristic pathway for alcohols.

-

Dehydration: The loss of water (H₂O, 18 Da) is a common fragmentation route for alcohols.

Electrospray Ionization (ESI) - Soft Ionization

ESI is a "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal internal energy.[6][7] It is ideal for polar, non-volatile molecules and typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[7][8] Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented via Collision-Induced Dissociation (CID). This allows for a more targeted investigation of the molecular structure.

GC-MS Analysis: The Fingerprint Spectrum

Due to the low volatility of the diol, derivatization is a mandatory prerequisite for successful GC-MS analysis. The most common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[9][10]

Derivatization Reaction: this compound + 2 BSTFA (or other silylating agent) → 2-Benzyl-1,3-bis(trimethylsilyloxy)propane + Byproducts

This reaction increases thermal stability and volatility while producing characteristic fragment ions.[9] The molecular weight of the di-TMS derivative is 166 + 2*(72) = 310 g/mol .

Predicted EI Fragmentation of the Di-TMS Derivative

The mass spectrum of the di-TMS derivative will be a composite of cleavages related to the benzyl group and the silylated diol structure.

-

Benzylic Cleavage (m/z 91): The most prominent fragmentation will be the cleavage of the C2-C(benzyl) bond, leading to the formation of the tropylium ion at m/z 91 . The corresponding silylated propanediol radical will not be observed.

-

Loss of a Methyl Group (m/z 295): A characteristic fragmentation of TMS ethers is the loss of a methyl radical (•CH₃) from one of the silicon atoms, resulting in a stable ion at [M-15]⁺.[11]

-

α-Cleavage adjacent to Oxygen: Cleavage of the C1-C2 (or C3-C2) bond results in the formation of a stabilized oxonium ion at m/z 103 ([CH₂=O-TMS]⁺). This is a highly diagnostic peak for primary TMS ethers.

-

Cleavage yielding the Benzyl Group: A cleavage can occur that retains the benzyl group and one TMS-ether moiety, though this may be less favorable.

The NIST WebBook provides an experimental EI mass spectrum for the underivatized this compound (listed as 1,3-Propanediol, 2-(phenylmethyl)-).[1] Key observed fragments include:

-

m/z 91: The tropylium ion, which is the base peak.

-

m/z 135: [M - CH₂OH]⁺, loss of a hydroxymethyl radical.

-

m/z 79: A common fragment from benzyl alcohol and related structures.[12]

-

m/z 105: [M - CH₂OH - H₂O]⁺

-

m/z 65: Loss of acetylene from the tropylium ion.

-

m/z 166: The molecular ion (M•+) is observed but with low intensity, which is typical for EI spectra of molecules with labile bonds.

Visualizing the EI Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the derivatization and analysis of this compound.

1. Sample Preparation & Derivatization:

- Accurately weigh ~1 mg of the analyte into a 2 mL GC vial.

- Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Cap the vial tightly and heat at 70°C for 60 minutes.

- Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation & Parameters:

| Parameter | Recommended Setting | Rationale |

| GC System | Standard Gas Chromatograph | --- |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms, HP-5ms) | A non-polar phase provides good separation for a wide range of derivatized compounds and is robust.[3] |

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Injector Temp. | 280 °C | Ensures complete volatilization of the TMS-derivatized analyte. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min | This gradient effectively separates the analyte from solvent and byproducts while ensuring it elutes in a reasonable time. |

| MS System | Quadrupole or Ion Trap Mass Spectrometer | --- |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Range | m/z 40 - 450 | Covers the expected fragments from the solvent up to the molecular ion of the derivatized analyte. |

| Source Temp. | 230 °C | Standard temperature to prevent condensation while minimizing thermal degradation. |

LC-MS/MS Analysis: Targeted Structural Confirmation